6-Iodo-4-nitro-1H-indole
Overview
Description
6-Iodo-4-nitro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features an indole core substituted with an iodine atom at the 6-position and a nitro group at the 4-position. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-nitro-1H-indole typically involves the iodination and nitration of an indole precursor. One common method is as follows:
Starting Material: The synthesis begins with 1H-indole.
Iodination: The indole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the 6-position.
Nitration: The iodinated indole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the indole core.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 6-Amino-4-nitro-1H-indole.
Oxidation: Various oxidized indole derivatives depending on the conditions used.
Scientific Research Applications
6-Iodo-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The iodine atom can also influence the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-indole: Lacks the iodine substitution, which may result in different chemical and biological properties.
6-Bromo-4-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.
6-Iodo-1H-indole:
Uniqueness
6-Iodo-4-nitro-1H-indole is unique due to the presence of both iodine and nitro substituents on the indole core. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-iodo-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGALNZISBFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646459 | |
Record name | 6-Iodo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-55-8 | |
Record name | 6-Iodo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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